Acetic acid;(3-methyloxiran-2-yl)methanol
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Overview
Description
Acetic acid;(3-methyloxiran-2-yl)methanol, also known as oxiranemethanol, 3-methyl-, acetate, is a chemical compound with the molecular formula C6H12O4 and a molecular weight of 148.16 g/mol . This compound is characterized by the presence of an oxirane (epoxide) ring and an acetate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3-methyloxiran-2-yl)methanol typically involves the esterification of 3-methyloxiran-2-ylmethanol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction proceeds as follows: [ \text{3-methyloxiran-2-ylmethanol} + \text{acetic acid} \rightarrow \text{this compound} + \text{water} ]
Industrial Production Methods
Industrial production of this compound may involve continuous processes using fixed-bed reactors with acidic ion-exchange resins as catalysts. The reaction mixture is continuously fed into the reactor, and the product is separated by distillation .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(3-methyloxiran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of diols.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; performed under anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted alcohols or thiols
Scientific Research Applications
Acetic acid;(3-methyloxiran-2-yl)methanol has diverse applications in scientific research:
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and acetates.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent.
Mechanism of Action
The mechanism of action of acetic acid;(3-methyloxiran-2-yl)methanol involves the interaction of its functional groups with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity . The acetate group can undergo hydrolysis, releasing acetic acid, which can further participate in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Fosfomycin: [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid, an antibiotic with a similar epoxide ring structure.
Oxiranemethanol derivatives: Compounds with variations in the substituents on the oxirane ring, such as 2-oxiranemethanol, 3-propyl-, (2R,3R)-.
Uniqueness
Acetic acid;(3-methyloxiran-2-yl)methanol is unique due to its combination of an epoxide ring and an acetate group, which imparts distinct reactivity and versatility in chemical synthesis and applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
109857-33-2 |
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Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
acetic acid;(3-methyloxiran-2-yl)methanol |
InChI |
InChI=1S/C4H8O2.C2H4O2/c1-3-4(2-5)6-3;1-2(3)4/h3-5H,2H2,1H3;1H3,(H,3,4) |
InChI Key |
LIRMJFFHICLGSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)CO.CC(=O)O |
Origin of Product |
United States |
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